4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Overview
Description
4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of chloro, nitro, and fluorine substituents on a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, which is then reacted with 3-fluorobenzaldehyde under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like xylene and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Reduction: 4-(2-Chloro-4-aminophenoxy)-3-fluorobenzaldehyde.
Nucleophilic Substitution: 4-(2-Hydroxy-4-nitrophenoxy)-3-fluorobenzaldehyde.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure
Mechanism of Action
The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the fluorobenzaldehyde moiety.
4-Chloro-2-nitroaniline: Similar in structure but with an amine group instead of an aldehyde.
2,6-Dichloro-4-nitrophenol: Contains additional chloro substituents, making it more reactive in certain conditions.
Uniqueness
The presence of the fluorine atom, in particular, can influence the compound’s electronic properties and reactivity, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDEDHEOAOOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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